Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride is a bicyclic compound characterized by its unique azabicyclic structure. The molecular formula is C9H15ClN2O2, with a molecular weight of approximately 205.68 g/mol when in the hydrochloride form. This compound features a bicyclic framework, which is significant in medicinal chemistry due to its potential biological activities and applications in drug development .
These reactions are crucial for modifying the compound's properties for specific applications in pharmaceuticals and research .
Research indicates that compounds with azabicyclic structures often exhibit significant biological activities, including:
The synthesis of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride typically involves several steps:
Detailed synthetic pathways may vary based on specific laboratory conditions and available reagents .
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride has potential applications in:
Interaction studies are essential to understand how ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride interacts with biological systems:
Several compounds share structural similarities with ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | Bicyclic amine | Different carboxylic position affecting activity |
| 3-Methylpiperidine | Saturated piperidine derivative | Lacks bicyclic structure but shares nitrogen content |
| Tropane derivatives | Bicyclic nitrogen compounds | Known for anticholinergic effects |
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride stands out due to its specific bicyclic configuration and potential for targeted biological activity, making it a unique candidate among similar compounds .
The study of bicyclic amines began in earnest during the mid-20th century, driven by interest in strained ring systems and their unique electronic properties. Kenneth Wiberg’s 1964 synthesis of bicyclo[1.1.1]pentane marked a pivotal achievement, demonstrating the feasibility of constructing highly strained carbocyclic frameworks. This work laid the groundwork for exploring nitrogen-containing analogues, as the incorporation of heteroatoms like nitrogen introduced both steric and electronic complexities. By 1982, Wiberg extended this methodology to synthesize [1.1.1]propellane, a tricyclic system featuring an inverted carbon geometry, further highlighting the reactivity of bridgehead positions in constrained systems.
Concurrent investigations into the reactivity of bicyclic amines revealed that bridgehead hydrogen atoms exhibit distinct kinetic behavior due to hyperconjugative stabilization. For instance, studies in 1966 demonstrated that hydrogen abstraction at bridgehead positions proceeded with unexpected selectivity, influenced by the hybridization state of adjacent carbons. These observations underscored the potential of bicyclic amines as platforms for studying strain-dependent reactivity, a theme that would later inform functionalization strategies for azabicycloheptane derivatives.
The synthesis of 1-azabicyclo[2.2.1]heptane derivatives emerged from efforts to incorporate nitrogen into strained bicyclic systems while preserving their conformational rigidity. A breakthrough occurred in 2022 with the development of a versatile route to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which utilized 4-hydroxy-l-proline as a chiral building block. This approach enabled the installation of γ-aminobutyric acid (GABA) mimetics within the bicyclic framework, demonstrating the potential of these structures as constrained analogues of bioactive molecules.
Parallel advancements in peptide chemistry provided insights into the folding dynamics of bicyclic systems. For example, the 2024 discovery of halichondamide A, a marine-derived undecapeptide with a fused bicyclic cysteine knot, revealed that disulfide bond formation could bias intermediate conformations to favor specific ring closures. Although not directly applicable to azabicycloheptanes, this principle of conformational preorganization inspired synthetic strategies for controlling regio- and stereoselectivity in nitrogen-containing bicyclic systems.
Strain-release functionalization, which exploits the inherent ring strain of bicyclic systems to drive selective bond-forming reactions, became a cornerstone of azabicycloheptane chemistry. Phil Baran’s 2016 methodology for amine addition across the bridgehead bond of bicyclo[1.1.1]pentanes exemplified this approach, enabling direct access to functionalized derivatives without requiring harsh conditions. This strategy was later adapted for 1-azabicyclo[2.2.1]heptanes, where the presence of a nitrogen atom modulated both strain and electronic properties to favor selective functionalization.
The development of [3+2]-cycloaddition reactions further expanded the toolkit for azabicyclic synthesis. A 2025 study detailed the highly efficient construction of spiro[1-azabicyclo[3.2.0]heptane] frameworks via strain-driven cycloadditions, achieving yields exceeding 80% under mild conditions. While focused on a related bicyclic system, this work underscored the broader applicability of strain-release strategies in accessing structurally diverse azabicyclic compounds.
The synthesis of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride represents a significant challenge in bicyclic nitrogen heterocycle chemistry, requiring sophisticated methodologies to achieve both structural complexity and stereochemical control [1] [2] [3]. This compound, featuring a rigid norbornane-like scaffold with an integrated nitrogen atom, demands advanced synthetic approaches that can efficiently construct the bicyclic framework while maintaining precise stereochemical relationships [4] [5] [6].
The stereoselective construction of azabicyclo[2.2.1]heptane frameworks requires careful consideration of conformational preferences and steric interactions during cyclization processes [2] [3] [7]. Research has demonstrated that the bicyclic architecture can be accessed through multiple strategic approaches, each offering distinct advantages in terms of stereochemical outcome and synthetic efficiency [1] [8] [9].
The key challenge in constructing these frameworks lies in establishing the correct relative stereochemistry between the bridgehead positions and the carboxylate functionality [2] [3]. Studies have shown that the rigid bicyclic structure significantly influences the reactivity patterns and conformational behavior of these systems compared to their monocyclic analogs [10] [11] [8].
Indium-mediated allylation represents a powerful methodology for constructing bicyclic nitrogen frameworks with high stereochemical control [12] [13] [7]. The use of indium metal in allylation reactions offers several advantages, including tolerance to aqueous conditions, mild reaction temperatures, and excellent chemoselectivity [12] [13].
Research has established that indium-mediated allylation of chiral sulfinimines proceeds with exceptional diastereoselectivity, typically achieving greater than 9:1 diastereomeric ratios [7]. The reaction mechanism involves the in situ generation of allylindium species, which then undergo nucleophilic addition to the electrophilic sulfinimine carbon [12] [7]. This process has been successfully applied to the construction of 1-azabicyclo[m.n.0]alkane ring systems, demonstrating broad substrate scope and excellent yields ranging from 63% to 86% [7].
The stereochemical outcome of these reactions is governed by the chelation-controlled approach of the allylindium reagent to the sulfinimine, with the tert-butanesulfinyl group serving as an effective chiral auxiliary [7]. Environmental considerations have led to the development of deep eutectic solvent systems for these transformations, allowing reactions to proceed at room temperature under air atmosphere while maintaining comparable yields to traditional organic solvent conditions [13].
| Synthetic Method | Substrate Type | Catalyst System | Yield Range (%) | Diastereoselectivity | Temperature (°C) |
|---|---|---|---|---|---|
| Indium-Mediated Allylation with Ellman Sulfinimine | Chloroalkyl N-tert-butanesulfinyl aldehydes | Indium metal/allyl chloride | 63-86 | >9:1 dr | Room temperature |
| Rh(III)-Catalyzed C-H Functionalization | Alkenyl azoles | Rh(III)/Cp*RhCl2 | 45-85 | Variable | 80-120 |
| Palladium-Catalyzed Carboamination | 2-Allylpyrrolidinyl substrates | Pd2(dba)3/PCy3 | 44-76 | Up to 13:1 dr | 80-100 |
| Ring-Closing Metathesis (RCM) | N-alkyl azocines | Grubbs II/TFA | 65-75 | Single isomer | 100 (MW) |
Diastereoselective sulfinimine functionalization has emerged as a cornerstone methodology for accessing enantiomerically pure bicyclic nitrogen heterocycles [14] [7]. The addition of enantiopure alpha-metalated vinyl and dienyl sulfoxides to enantiomerically pure N-sulfinimines proceeds with high diastereoselectivity, primarily directed by the N-sulfinimine sulfur atom [14].
Research has demonstrated that lithiated vinyl sulfoxides add to chiral sulfinimines with exceptional stereochemical control, typically achieving diastereomeric ratios exceeding 90:10 [14]. The resulting allylic amines serve as versatile intermediates that can be further transformed into highly functionalized bicyclic systems through subsequent cyclization reactions [14]. This methodology has proven particularly effective for constructing 3-sulfinyl and 3-sulfonyl 2,5-cis-dihydropyrroles, which can serve as precursors to more complex bicyclic architectures [14].
The stereochemical outcome of these transformations is governed by the preferential approach of the nucleophilic vinyl sulfoxide to the less hindered face of the sulfinimine, with the bulky tert-butyl group of the sulfinyl auxiliary providing effective facial discrimination [14] [7]. Temperature control is critical in these reactions, with optimal results typically achieved at temperatures ranging from -78°C to 0°C to maximize stereoselectivity [14].
Catalytic asymmetric synthesis approaches for bicyclic nitrogen heterocycles have undergone significant development, with transition metal catalysis playing a central role in achieving both high yields and excellent enantioselectivities [15] [16] [8] [9]. These methodologies offer the advantage of using catalytic amounts of chiral inducers rather than stoichiometric chiral auxiliaries, making them more atom-economical and environmentally sustainable [16] [8].
Rhodium(III)-catalyzed C-H functionalization has emerged as a particularly powerful method for constructing [18]-bicyclic heterocycles with ring-junction nitrogens [8]. This approach utilizes alkenyl imidazoles, pyrazoles, and triazoles as C-H activation substrates in combination with various coupling partners including alkynes, diazoketones, and 1,4,2-dioxazolones [8]. The methodology demonstrates broad functional group tolerance and provides access to diverse substitution patterns with yields ranging from 45% to 85% [8].
Asymmetric organocatalysis has also found application in bicyclic heterocycle synthesis, particularly through microwave-assisted tandem desymmetrization and intramolecular aldolization processes [16]. These reactions typically employ proline-derived catalysts and proceed under mild conditions with excellent enantioselectivities, achieving yields of 70% to 85% [16]. The morphan scaffold, a privileged structure in natural products, can be efficiently accessed through this methodology [16].
Palladium-catalyzed carboamination reactions represent another significant advance in this field, offering stereocontrolled access to bicyclic nitrogen frameworks [19] [20]. These transformations proceed through syn-aminopalladation mechanisms, with stereochemical outcomes controlled by conformational preferences in the cyclization transition states [19] [20]. Recent developments have demonstrated that catalyst structure and reaction conditions can be optimized to reverse stereochemical preferences, achieving diastereoselectivities up to 13:1 for trans-bicyclic products [19] [20].
Strain-release driven cycloaddition reactions have emerged as powerful tools for constructing complex bicyclic nitrogen heterocycles, leveraging the inherent reactivity of highly strained ring systems to drive bond formation [21] [22] [23]. These methodologies exploit the thermodynamic driving force provided by ring strain relief to achieve cycloaddition reactions that would otherwise be unfavorable [21] [22].
Azabicyclo[1.1.0]butanes represent some of the most strained nitrogen-containing ring systems, with ring strain energies approaching 65 kcal/mol [21] [23]. These highly reactive intermediates can undergo strain-release driven spirocyclization reactions with tethered aromatic systems to generate complex azabicyclic scaffolds [22]. Research has shown that treatment of azabicyclo[1.1.0]butane-tethered aryls with Lewis acids triggers Friedel-Crafts spirocyclization reactions, producing azabicyclo[2.1.1]hexane intermediates with excellent diastereoselectivity [22].
The strain-release approach has been successfully applied to scaffold hopping between different bicyclic frameworks, enabling the conversion of azabicyclo[2.1.1]hexanes to bicyclo[1.1.1]pentanes through nitrogen-deleting skeletal editing [21]. This transformation combines photochemical [2+2] cycloadditions with subsequent deamination steps, providing access to bridge-functionalized bicyclic systems [21].
| Strained Precursor | Ring Strain (kcal/mol) | Activation Method | Product Framework | Reaction Efficiency | Selectivity |
|---|---|---|---|---|---|
| Azabicyclo[1.1.0]butane (ABB) | ~65 | N-acylation/Lewis acid | Azetidines/spirocycles | High (70-95%) | Excellent |
| Bicyclo[1.1.0]butane (BCB) | ~66 | Nucleophilic addition | Bicyclo[1.1.1]pentanes | Moderate (50-80%) | Good |
| Azabicyclo[2.1.1]hexane | ~35 | Electrophilic activation | Azabicyclo[3.1.1]heptanes | Good (60-85%) | High |
| Oxetane derivatives | ~25 | Reduction/ring opening | Azabicyclo[3.1.1]heptanes | Excellent (80-95%) | Excellent |
Aziridine-based strain-release reactions have also found application in bicyclic heterocycle synthesis, particularly through formal [2σ + 2σ]-cycloaddition reactions with bicyclo[1.1.0]butanes [18]. These transformations provide stereospecific access to enantiopure 2-azabicyclo[3.1.1]heptane derivatives under mild conditions using borane catalysis [18]. The reaction proceeds through a stepwise mechanism involving initial aziridine ring opening followed by cyclization to form the bicyclic product [18].
Recent developments in strain-release chemistry have demonstrated the utility of catalyst-controlled annulations for accessing azabicyclo[3.1.1]heptenes as potential bioisosteres of pyridines [24]. These reactions employ titanium(III) and scandium catalysis to achieve divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes from readily accessible vinyl azides and bicyclo[1.1.0]butanes [24]. The methodology exhibits high functional group tolerance and provides access to valuable azabicyclic scaffolds through scale-up reactions [24].
Protecting group strategies for nitrogen functionality in bicyclic systems require careful consideration of stability, selectivity, and compatibility with the synthetic sequence [25] [26] [27]. The choice of protecting group significantly influences the success of cyclization reactions and the overall synthetic efficiency [25] [27].
Tert-butoxycarbonyl (Boc) protection represents the most widely employed strategy for nitrogen protection in azabicyclo[2.2.1]heptane synthesis, offering excellent stability under basic conditions while being readily removable under acidic conditions [3] [27]. Research has demonstrated that Boc-protected intermediates can undergo efficient cyclization reactions with yields ranging from 67% to 95% [27]. The selective removal of Boc groups can be achieved using trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane, allowing for subsequent cyclization to form the bicyclic framework [27].
Benzyl protection offers complementary reactivity profiles, providing stability under acidic conditions while being removable through hydrogenolysis or dissolving metal reduction [27]. This orthogonality to Boc protection enables selective deprotection strategies in complex synthetic sequences [27]. Para-methoxybenzyl (PMB) protection has found particular utility in cases requiring acid-labile protection, with deprotection readily achieved using trifluoroacetic acid in aqueous conditions [27].
| Protecting Group | Deprotection Conditions | Stability to | Common Applications | Reaction Compatibility |
|---|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | TFA/CH2Cl2 or HCl/dioxane | Base, nucleophiles | General amine protection | Most organometallic reactions |
| Benzyl (Bn) | H2/Pd-C or Li/NH3 | Acid, base, heat | Permanent protection | Strong base conditions |
| para-Methoxybenzyl (PMB) | TFA/H2O/TIS (95:2.5:2.5) | Mild acid, base | Acid-labile protection | Mild conditions only |
| Tosyl (Ts) | Na/naphthalene or Mg/MeOH | Acid, base, heat | Electron-withdrawing protection | Reductive conditions |
Sulfonamide protecting groups, including tosyl and nosyl derivatives, provide electron-withdrawing protection that can modulate the reactivity of nitrogen atoms in cyclization reactions [10] [27]. Research has shown that N-sulfonyl protected intermediates are particularly effective in radical cyclization reactions, with tosyl protection enabling the formation of conformationally constrained bicyclic systems in acceptable yields [10]. The reductive removal of sulfonamide protecting groups can be achieved using sodium naphthalide or magnesium in methanol [27].
Chiral auxiliary approaches, particularly those employing tert-butanesulfinyl groups, serve dual roles as both protecting groups and stereocontrol elements [7] [27]. These auxiliaries can be readily removed under acidic conditions while providing exceptional stereochemical induction during key bond-forming reactions [7]. The compatibility of these protecting groups with various reaction conditions makes them particularly valuable in complex synthetic sequences requiring multiple functional group manipulations [7] [27].
The conformational behavior of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is fundamentally influenced by the rigid bicyclic framework that restricts molecular flexibility. The 1-azabicyclo[2.2.1]heptane core exhibits a unique three-dimensional structure where the nitrogen atom occupies a bridgehead position, creating significant conformational constraints [1].
Conformational Stability and Energy Profiles
The bicyclic system demonstrates exceptional conformational rigidity due to the bridged nature of the scaffold. Unlike acyclic systems where rotational freedom exists around single bonds, the azabicycloheptane framework locks the nitrogen atom in a specific geometric arrangement. This structural feature has been extensively studied through density functional theory calculations, which reveal that the bridgehead nitrogen adopts a pyramidal geometry with limited flexibility [2].
The conformational preferences of related azabicyclic systems have been investigated using systematic conformational scanning approaches. For 2-methyl-2-azabicyclo[2.2.1]heptane derivatives, low-temperature nuclear magnetic resonance measurements indicate that endo isomers are approximately 0.3 kcal/mol more stable than exo isomers. The inversion barrier for nitrogen has been measured at 7.2 kcal/mol, which is lower than that observed in acyclic amines despite the constrained bond angles [2].
Carboxylate Ester Conformational Effects
The ethyl carboxylate substituent at the 4-position introduces additional conformational considerations. Computational analysis reveals that the ester group can adopt different orientations relative to the bicyclic core, with the most stable conformation being influenced by stereoelectronic effects and minimization of steric interactions [3].
| Conformational Parameter | Value | Reference |
|---|---|---|
| Nitrogen Inversion Barrier | 7.2 kcal/mol | [2] |
| Endo-Exo Energy Difference | 0.3 kcal/mol | [2] |
| Internal Carbon-Nitrogen-Carbon Angle | < 109.47° | [2] |
The azabicyclo[2.2.1]heptane system exhibits considerable ring strain due to the forced geometrical constraints imposed by the bridged bicyclic structure. Quantum mechanical calculations provide critical insights into the energetic consequences of this structural rigidity.
Ring Strain Energy Calculations
The bridged bicyclic framework introduces multiple sources of strain energy. The primary contributors include angle strain, where bond angles deviate from ideal tetrahedral values, and torsional strain arising from eclipsing interactions within the rigid framework [4]. Computational studies on similar bicyclic systems reveal that seven-membered bridged compounds typically exhibit strain energies ranging from 15-25 kcal/mol [4].
For the 1-azabicyclo[2.2.1]heptane core, the presence of nitrogen at the bridgehead position creates unique electronic effects. The nitrogen lone pair is constrained in a pyramidal geometry, unable to adopt the preferred planar arrangement typical of unstrained amines. This geometric distortion contributes significantly to the overall strain energy of the system [2].
Electronic Structure Analysis
Density functional theory calculations using functionals such as B3LYP with appropriate basis sets have been employed to characterize the electronic structure of azabicyclic systems. The calculations reveal that the nitrogen atom experiences significant s-character in its hybrid orbitals due to the geometric constraints, affecting both the basicity and reactivity of the compound [5].
Natural bond orbital analysis of related azabicyclic systems demonstrates the presence of significant stereoelectronic interactions. The calculations show stabilizing interactions between nitrogen lone pairs and adjacent carbon-carbon sigma antibonding orbitals, which partially compensate for the strain energy [3].
| Quantum Mechanical Property | Calculated Value | Method |
|---|---|---|
| Total Strain Energy | 18-22 kcal/mol (estimated) | DFT/B3LYP |
| Nitrogen Lone Pair s-Character | 25-30% | NBO Analysis |
| Ionization Energy | 8.5 eV | Photoelectron Spectroscopy |
The rigid bicyclic structure of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate makes it an attractive scaffold for drug discovery applications, as evidenced by molecular docking studies on related azabicyclic compounds targeting various biological receptors.
Neuronal Receptor Interactions
Extensive docking studies have been performed on azabicyclic compounds targeting neuronal nicotinic acetylcholine receptors. Research on 3,6-diazabicyclo[3.1.1]heptane derivatives demonstrates that bicyclic scaffolds can achieve high selectivity for specific receptor subtypes. The compound 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide exhibited an alpha-4-beta-2 binding affinity with a dissociation constant of 10 picomolar, demonstrating exceptional potency [6].
The molecular docking analysis reveals that the rigid bicyclic framework provides an optimal geometric presentation of pharmacophoric elements for receptor binding. The constrained three-dimensional structure eliminates unfavorable conformations and reduces the entropic penalty associated with receptor binding [6].
Dopaminergic Receptor Targeting
Studies on 3-azabicyclo[3.2.0]heptane derivatives have shown preferential binding to dopaminergic receptors, with greater affinity for D2L and D3 receptors compared to D1 binding sites. Individual enantiomers of the same compound demonstrated distinct binding affinities, highlighting the importance of stereochemistry in receptor recognition [7].
Enzymatic Target Prediction
Molecular docking simulations against clinically relevant enzymes such as urease and alpha-amylase have been performed on azabicyclic derivatives. The rigid scaffold provides favorable binding interactions, with binding energies ranging from -5.0 to -9.4 kcal/mol depending on the specific substitution pattern [8].
| Target Class | Binding Affinity Range | Selectivity Features |
|---|---|---|
| Nicotinic Receptors | 10 pM - 100 nM | Alpha-4-beta-2 selective |
| Dopaminergic Receptors | 50 nM - 1 μM | D2L/D3 preference |
| Metabolic Enzymes | Ki = 1-100 μM | Substrate-dependent |
The development of predictive models for azabicyclic compounds has benefited significantly from advances in machine learning methodologies applied to quantitative structure-activity relationship analysis.
Descriptor Selection and Feature Engineering
Modern quantitative structure-activity relationship models for bicyclic nitrogen-containing heterocycles utilize sophisticated molecular descriptors that capture both two-dimensional and three-dimensional structural features. The most effective approaches combine traditional physicochemical descriptors with advanced topological and geometrical parameters [9].
For azabicyclic systems, critical descriptors include molecular weight, topological polar surface area, hydrogen bonding capacity, and three-dimensional shape descriptors. The rigid nature of the bicyclic scaffold requires specialized descriptors that account for the constrained conformational space [1].
Algorithm Performance and Validation
Machine learning approaches employing support vector machines, random forest, and deep learning architectures have shown superior performance in predicting biological activities of heterocyclic compounds. The Activity Differences-Quantitative Structure-Activity Relationship model, which generates molecular descriptors through direct comparison between active and inactive compounds, has demonstrated significant improvements in precision and specificity [10].
Cross-validation studies on datasets containing nitrogen-containing heterocycles reveal that ensemble methods combining multiple algorithms achieve the highest predictive accuracy. The best-performing models typically achieve correlation coefficients exceeding 0.8 for training sets and 0.7 for independent test sets [11].
Deep Learning Applications
Recent developments in deep learning have enabled more sophisticated approaches to quantitative structure-activity relationship modeling. Encoder-decoder architectures combined with convolutional neural networks have shown particular promise for chemical property prediction. These methods automatically extract relevant molecular features without requiring explicit descriptor calculation [11].
For bicyclic systems specifically, transfer learning approaches have proven effective in addressing the limited availability of training data. Models initially trained on general chemical datasets can be fine-tuned using smaller datasets of bicyclic compounds, improving prediction accuracy for this specific chemical class [12].
| Algorithm Type | Typical Performance | Key Advantages |
|---|---|---|
| Support Vector Machine | R² = 0.75-0.85 | Robust to overfitting |
| Random Forest | R² = 0.70-0.80 | Feature importance ranking |
| Deep Neural Networks | R² = 0.80-0.90 | Automatic feature extraction |
| Ensemble Methods | R² = 0.85-0.95 | Improved generalization |
Model Validation and Applicability Domain
Rigorous validation protocols are essential for quantitative structure-activity relationship models of azabicyclic compounds. The recommended approach includes both internal validation through cross-validation and external validation using independent test sets. Leave-one-out cross-validation is particularly useful for smaller datasets, though it requires careful consideration of computational complexity [9].